Boc-ser(tbu)-oh dcha

概要

説明

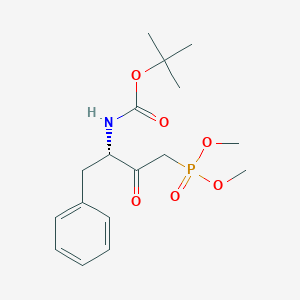

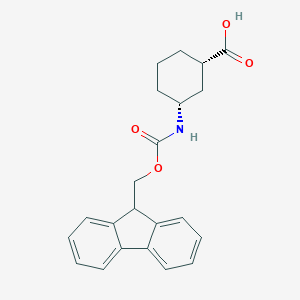

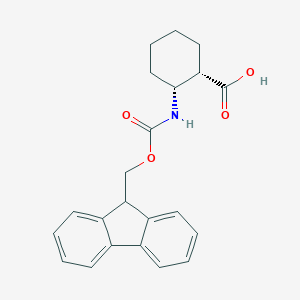

Boc-Ser(tBu)-OH.DCHA, also known as N-α-t.-Boc-O-t.-butyl-L-serine, is a derivative used in peptide synthesis . It is supplied as a DCHA salt since the free acid is not crystalline . The product has a molar mass of 442.63 g/mol .

Molecular Structure Analysis

The molecular formula of Boc-Ser(tBu)-OH.DCHA is C24H46N2O5 . The InChI key is AIEUUHIXSUNTGV-QRPNPIFTSA-N .

Physical and Chemical Properties Analysis

Boc-Ser(tBu)-OH.DCHA is a powder . It has a molar mass of 442.60 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Manufacturing Hydrophobic Peptides : This compound has been utilized in the manufacturing of hydrophobic peptides, which are commonly used in cancer vaccinations. Its application in large-scale production and purification processes for clinical trials is noted, especially for challenging peptides (Shakoori & Gangakhedkar, 2014).

Liquid-Phase Synthesis : The compound plays a role in the liquid-phase synthesis of peptides, demonstrating its utility in the synthesis of specific sequences with applications in various biochemical studies (Nguyen et al., 1985).

Microtribological Studies : It has been involved in the synthesis of organic/inorganic hybrid materials, specifically in the creation of nanosized silica gel hybrids. These hybrids are used for reducing friction in microtribological studies, which can have applications in material science and engineering (Kaminski et al., 2006).

Solid Phase Peptide Synthesis : The compound is used in the solid phase synthesis of peptides, where its properties aid in the efficient synthesis of complex peptide chains. This process is critical in the development of pharmaceuticals and research into protein functions (Reid & Simpson, 1992).

Racemization Studies in Peptide Synthesis : It's also significant in studies related to racemization during peptide synthesis, which is a crucial factor in maintaining the integrity and functionality of synthesized peptides (Fenza et al., 1998).

Synthesis of Antioxidants : This compound has been used in the synthesis of novel peptide derivatives with potential antioxidant properties, indicating its applicability in therapeutic contexts (Manikandan et al., 2002).

Phosphoserine Peptide Synthesis : It's applied in the synthesis of phosphoserine peptides, which are relevant in studies of protein phosphorylation, a key process in cellular signaling (Shapiro et al., 1996).

Safety and Hazards

作用機序

Target of Action

Boc-Ser(tBu)-OH.DCHA, also known as Boc-Ser-OtBu, is a derivative of the amino acid serine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Mode of Action

The exact mode of action of Boc-Ser(tBu)-OHIt is known that boc (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis . It protects the amino group, allowing for transformations of other functional groups . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), involving protonation of the carbonyl oxygen .

Result of Action

The molecular and cellular effects of Boc-Ser(tBu)-OHAmino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

生化学分析

Biochemical Properties

Boc-Ser(tBu)-OH.DCHA plays a significant role in biochemical reactions. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks

Cellular Effects

The effects of Boc-Ser(tBu)-OHGiven its role in influencing the secretion of anabolic hormones and supplying fuel during exercise, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Boc-Ser(tBu)-OHIt is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Boc-ser(tbu)-oh dcha involves the protection of serine and deprotection of tert-butyl group followed by coupling with dcha.", "Starting Materials": ["Serine", "tert-Butyl Chloride", "Diisopropylamine", "Dichloromethane", "Dicyclohexylcarbodiimide", "N,N-Diisopropylethylamine", "Dcha"], "Reaction": [ "Protection of Serine: Serine is protected with Boc group using Boc anhydride and N,N-Diisopropylethylamine in Dichloromethane solvent.", "Deprotection of tert-Butyl Group: tert-Butyl group is deprotected with Diisopropylamine in Dichloromethane solvent.", "Coupling with Dcha: The deprotected serine is coupled with Dcha using Dicyclohexylcarbodiimide and N,N-Diisopropylethylamine in Dichloromethane solvent.", "Purification: The final product is purified using column chromatography." ] } | |

CAS番号 |

18942-50-2 |

分子式 |

C24H46N2O5 |

分子量 |

442.6 g/mol |

IUPAC名 |

dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |

InChIキー |

AIEUUHIXSUNTGV-QRPNPIFTSA-N |

異性体SMILES |

CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

正規SMILES |

CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

| 18942-50-2 | |

同義語 |

Boc-Ser(tBu)-OH.DCHA; 18942-50-2; Boc-ser(tbu)-ohdcha; PubChem12161; Boc-Ser(tBu)-OH?DCHA; SCHEMBL8383068; MolPort-020-004-681; Boc-O-tert-butyl-L-serinedchasalt; MFCD00065590; AKOS025289353; AK170040; Boc-Ser(tBu)-OHdicyclohexylammoniumsalt; Boc-Ser(tBu)-OHinvertedexclamationmarkcurrencyDCHA |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)